molecular formula C14H12O3 B1302208 4-(2-methoxyphenyl)benzoic Acid CAS No. 5728-32-5

4-(2-methoxyphenyl)benzoic Acid

Cat. No.: B1302208
CAS No.: 5728-32-5
M. Wt: 228.24 g/mol
InChI Key: YQLGXBYAHYGABI-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group attached to the benzene ring, which is further connected to a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyphenyl)benzoic Acid plays a significant role in biochemical reactions, particularly in the context of aromatic oxidation. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze the selective oxidation of C-H bonds under ambient conditions . The CYP199A4 enzyme from Rhodopseudomonas palustris, for example, catalyzes the aliphatic oxidation of 4-cyclohexylbenzoic acid but not the aromatic oxidation of 4-phenylbenzoic acid . Methoxy-substituted phenylbenzoic acids, including this compound, were assessed for their potential to achieve an orientation more amenable to aromatic oxidation .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of hydroxylated metabolites, which may further influence cellular functions . Additionally, the electron-rich nature of this compound allows it to participate in redox reactions, potentially impacting cellular oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of the enzyme, where it undergoes oxidative demethylation . This process results in the formation of hydroxylated metabolites, which can further interact with other biomolecules. The binding interactions with cytochrome P450 enzymes are crucial for the compound’s biochemical activity, as they determine the orientation and reactivity of the molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that methoxy-substituted phenylbenzoic acids, including this compound, exhibit low activity in oxidative demethylation reactions . Long-term effects on cellular function have been observed, with potential implications for cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, toxic or adverse effects may be observed. The threshold effects and potential toxicity of this compound are important considerations for its use in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes. The compound undergoes oxidative demethylation, resulting in the formation of hydroxylated metabolites . These metabolites can further participate in redox reactions and influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s electron-rich nature allows it to interact with various biomolecules, influencing its localization and accumulation . The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methoxyphenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to couple the aryl halide with the methoxyphenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or water .

Another method involves the oxidation of 2-methoxybenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. This oxidation process converts the alcohol group to a carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes or catalytic coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(2-hydroxyphenyl)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents used in these reactions.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the methoxy group.

Major Products

    Oxidation: 4-(2-Hydroxyphenyl)benzoic acid

    Reduction: 4-(2-Methoxyphenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Methoxyphenyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)benzoic acid is unique due to the specific positioning of the methoxy group and the additional phenyl group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLGXBYAHYGABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374832
Record name 4-(2-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-32-5
Record name 4-(2-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methoxy-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2′-methoxy-[1,1′-biphenyl]-4-carboxylic acid ethyl ester of Step A (3.7 g, 14.4 mmol) in tetrahydrofuran (40 mL) and 1 N sodium hydroxide (30 mL, 30 mmol) was heated at reflux overnight. After cooling, the reaction mixture was concentrated in vacuo, and the residue was acidified with 2N hydrochloric acid to give a white solid which was collected by filtration and dried under vacuum to provide the title compound (3.2 g, 97.4%) as a white solid, m.p. 250-253° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
97.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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